molecular formula C22H26ClNO4 B11942234 Ethyl 4-(2-chloro-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate CAS No. 853328-44-6

Ethyl 4-(2-chloro-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11942234
CAS No.: 853328-44-6
M. Wt: 403.9 g/mol
InChI Key: GNJVAXAQFSCQNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-chloro-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative synthesized via the Hantzsch reaction, a multicomponent condensation involving dimedone, ethyl acetoacetate, and substituted aromatic aldehydes. Its structure features a hexahydroquinoline core with a 2-chloro-3-methoxyphenyl substituent at the 4-position and an ethyl ester group at the 3-position. This compound belongs to a class of 1,4-dihydropyridine analogs, which are pharmacologically significant due to their calcium channel modulation, antimicrobial, and anti-inflammatory activities .

Properties

CAS No.

853328-44-6

Molecular Formula

C22H26ClNO4

Molecular Weight

403.9 g/mol

IUPAC Name

ethyl 4-(2-chloro-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C22H26ClNO4/c1-6-28-21(26)17-12(2)24-14-10-22(3,4)11-15(25)19(14)18(17)13-8-7-9-16(27-5)20(13)23/h7-9,18,24H,6,10-11H2,1-5H3

InChI Key

GNJVAXAQFSCQNE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=C(C(=CC=C3)OC)Cl)C(=O)CC(C2)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-chloro-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 2-chloro-3-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent esterification . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The purification process typically involves recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Nucleophilic Addition

The carbonyl group (C=O) in the quinoline ring acts as an electrophilic site, enabling:

  • Hydrolysis : Conversion to the carboxylic acid under acidic/basic conditions .

  • Enolate formation : Potential for alkylation or acylation reactions.

Substituent-Specific Interactions

  • Methoxy group : May participate in demethylation under strong acidic conditions, though this is less common without specific catalysts .

  • Chloro substituent : Enhances electron-withdrawing effects, influencing reactivity and solubility .

Spectroscopic Characterization

Key analytical data includes:

Technique Relevant Features
1H NMR δ 7.39–7.38 (d, J=8.0 Hz) for aromatic protons; δ 5.38 (s) for NH proton .
13C NMR δ 198.5 (carbonyl), δ 160.2 (ester carbonyl) .
IR Absorption at ~1699 cm⁻¹ (C=O stretch) .

Comparative Reactivity with Analogues

Table 1: Comparison with Related Hexahydroquinoline Derivatives

Compound Substituents Synthesis Method Key Reactivity Differences
Target compound2-chloro-3-methoxyphenylHantzsch reactionEnhanced solubility due to OMe; Cl increases electrophilicity .
Ethyl 4-(2-chlorophenyl)2-chlorophenylHantzsch reactionReduced solubility; lacks methoxy group .
Ethyl 4-(4-methoxyphenyl)4-methoxyphenylHantzsch reactionDifferent regioselectivity; OMe at para position.

Research Findings

  • Biological activity : Derivatives exhibit calcium channel antagonism, influencing cardiovascular and neuronal functions .

  • Stability : Moderate stability in organic solvents (e.g., ethanol) but low aqueous solubility due to hydrophobic groups .

  • Pharmacokinetic profiles : Related compounds show favorable in vivo PK properties despite suboptimal in vitro solubility .

Scientific Research Applications

Chemical Synthesis and Research

Building Block in Organic Synthesis
The compound serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structure allows chemists to utilize it in various synthetic pathways to create derivatives with tailored properties for specific applications. The synthesis typically involves multi-step organic reactions starting from 2-chloro-3-methoxybenzaldehyde and ethyl acetoacetate under basic conditions, followed by cyclization and esterification processes.

Table 1: Synthetic Routes

StepReaction TypeKey ReagentsOutcome
1Condensation2-chloro-3-methoxybenzaldehyde + ethyl acetoacetate + baseFormation of intermediate
2CyclizationIntermediateFormation of hexahydroquinoline structure
3EsterificationAlcohol + AcidFinal product: Ethyl 4-(2-chloro-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Biological Applications

Antimicrobial and Anticancer Properties
Research indicates that derivatives of this compound exhibit potential biological activities. Studies have focused on its antimicrobial properties against various pathogens and its anticancer activity. For instance, compounds derived from similar quinoline structures have shown significant efficacy against breast cancer cells . The mechanism often involves the modulation of specific molecular targets within the cells.

Case Study: Anticancer Activity
In a study published in Crystals, derivatives of quinoline were synthesized and tested for their anticancer properties. The results demonstrated that certain modifications to the structure enhanced cytotoxic effects against breast cancer cell lines . This highlights the potential of this compound as a lead compound in drug development.

Medicinal Chemistry

Pharmaceutical Intermediate
The compound is being explored as a pharmaceutical intermediate for developing new therapeutic agents. Its structural features allow for modifications that can enhance bioactivity or reduce side effects. Ongoing research aims to identify specific derivatives that can be optimized for clinical use.

Mechanism of Action
The mechanism of action involves binding to specific enzymes or receptors within biological systems. This interaction can modulate pathways related to inflammation or cancer proliferation. Understanding these interactions is crucial for designing effective drugs based on this compound.

Industrial Applications

Specialty Chemicals Production
In industrial settings, this compound is utilized in producing specialty chemicals. Its unique chemical properties make it suitable for creating high-value products used in various sectors including agriculture and materials science.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-chloro-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative used.

Comparison with Similar Compounds

Table 1: Structural Variations and Implications

Compound Name Substituents on Phenyl Ring Key Structural Features Biological Implications References
Ethyl 4-(2-chloro-3-methoxyphenyl)-... (Target) 2-Cl, 3-OCH₃ Enhanced lipophilicity, electron-withdrawing Potential improved CNS penetration
Methyl 4-(2-chloro-5-nitrophenyl)-... 2-Cl, 5-NO₂ Strong electron-withdrawing nitro group May increase cytotoxicity or oxidative stress
Ethyl 4-(5-bromo-2-hydroxyphenyl)-... 5-Br, 2-OH Bromine (bulky halogen), hydroxyl H-bond donor Altered receptor binding; possible antimicrobial
Ethyl 4-(3-hydroxyphenyl)-... 3-OH Hydroxyl group for H-bonding Improved solubility; antioxidant potential
Ethyl 4-(4-chlorophenyl)-... 4-Cl Para-substituted chlorine Standard calcium channel modulation
Ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-... (Unsubstituted analog) None (plain phenyl) Lack of electron-withdrawing groups Reduced bioactivity compared to halogenated

Key Observations :

  • Halogen Positioning : Ortho-substituted halogens (e.g., 2-Cl in the target compound) may sterically hinder interactions compared to para-substituted analogs (e.g., 4-Cl in ) .
  • Methoxy vs. Nitro : The 3-OCH₃ group in the target compound provides moderate electron withdrawal without the cytotoxicity associated with nitro groups () .
  • Hydroxyl Groups : Compounds with hydroxyl substituents (e.g., ) exhibit higher solubility but may undergo rapid metabolic conjugation .

Key Observations :

  • Catalyst Efficiency : Copper-based catalysts () and natural acids () achieve higher yields (>90%) compared to cobalt or solvent-free methods .
  • Solvent-Free Synthesis : Reduces environmental impact but may require higher temperatures, risking decomposition of sensitive substituents (e.g., nitro groups in ) .

Pharmacological and Functional Comparisons

Key Observations :

  • Anti-inflammatory Potential: The target compound’s low effective dose (10 μM) suggests superior activity to ibuprofen, likely due to the synergistic effect of chloro and methoxy groups .
  • Antimicrobial Limitations : Bromine-substituted analogs () show moderate activity, but electron-withdrawing groups like nitro () may prioritize cytotoxicity over selectivity .
  • In-Silico Antimalarial Activity : The 4-chlorophenyl derivative () demonstrates high potency against P. falciparum, highlighting the importance of para-substituted halogens in targeting enzymes like lactate dehydrogenase .

Biological Activity

Ethyl 4-(2-chloro-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS Number: 853328-44-6) is a compound belonging to the hexahydroquinoline class. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, analgesic, and calcium channel modulation effects. This article explores its synthesis, characterization, and biological activities based on recent research findings.

Synthesis and Characterization

The synthesis of this compound typically involves a modified Hantzsch reaction. The general procedure includes the condensation of 1,1-dimethyl-3,5-cyclohexanedione with a substituted aromatic aldehyde in the presence of ammonium acetate and ethyl acetoacetate. Characterization is performed using various spectroscopic techniques such as IR, NMR (both 1H^{1}H and 13C^{13}C), and single-crystal X-ray diffraction to confirm the molecular structure and purity.

Table 1: Physical Properties

PropertyValue
Molecular FormulaC20_{20}H21_{21}ClN2_{2}O2_{2}
Molecular Weight356.8 g/mol
Melting PointNot available
DensityNot available

Anti-inflammatory Activity

Research has shown that derivatives of hexahydroquinoline exhibit significant anti-inflammatory properties. For instance, studies indicate that these compounds can inhibit pro-inflammatory mediators and pathways. This compound is believed to exert similar effects due to its structural analogies with known anti-inflammatory agents .

Calcium Channel Modulation

The compound has been studied for its calcium channel blocking activity. In experiments involving rat ileum and thoracic aorta tissues, it demonstrated significant antagonistic effects on L-type calcium channels. This property suggests potential therapeutic applications in managing conditions like hypertension and cardiac arrhythmias .

Antitumor Activity

Preliminary studies indicate that compounds within the hexahydroquinoline class may possess antitumor properties. The mechanisms are thought to involve the induction of apoptosis in cancer cells and inhibition of tumor growth factors. However, specific data on this compound's efficacy remains limited and warrants further investigation .

Case Studies

Several case studies have highlighted the biological activities of similar compounds:

  • Study on Hexahydroquinoline Derivatives : A study focused on various hexahydroquinoline derivatives showed their effectiveness in reducing inflammation in animal models. The derivatives were found to significantly lower levels of TNF-alpha and IL-6 in serum samples .
  • Calcium Channel Blocker Research : Another study examined the calcium antagonistic effects of various hexahydroquinoline derivatives on isolated rat tissues. The results indicated that these compounds effectively reduced calcium influx during depolarization events .

Q & A

Basic Questions

Q. What are the optimized synthetic routes for Ethyl 4-(2-chloro-3-methoxyphenyl)-hexahydroquinoline derivatives, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via a Hantzsch-like multicomponent reaction involving aldehydes, ethyl acetoacetate, and ammonium acetate. Key parameters include solvent choice (e.g., ethanol or acetic acid), temperature (80–100°C), and catalyst use (e.g., p-toluenesulfonic acid). Yield optimization (up to 78%) is achieved by controlling stoichiometry and reaction time (24–48 hrs). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity. Variations in substituents on the phenyl ring require adjusted reaction conditions, as seen in analogs with bromo- or methoxy-groups .

Q. What spectroscopic and crystallographic techniques are most effective for structural characterization?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm substituent positions and ring junctions. For example, the methoxy group at C3 of the phenyl ring shows a singlet at δ ~3.8 ppm, while the ethyl ester carbonyl appears at δ ~167 ppm in ¹³C NMR .
  • XRD : Single-crystal X-ray diffraction reveals triclinic crystal systems (space group P1) with unit cell parameters a = 7.35 Å, b = 9.63 Å, and hydrogen-bonded motifs stabilizing the lattice. This data is critical for understanding stereoelectronic effects .
  • HPLC-MS : Validates purity and molecular weight (observed [M+H]⁺ = 404.2) .

Q. How is the compound screened for preliminary bioactivity, and what assays are recommended?

  • Methodological Answer : Initial bioactivity screening focuses on:

  • Antimicrobial Activity : Disk diffusion assays against Staphylococcus aureus and Escherichia coli (MIC values ~25–50 µg/mL), with comparisons to standard drugs like ampicillin .
  • Enzyme Modulation : In vitro inhibition of cyclooxygenase-2 (COX-2) via spectrophotometric assays (IC₅₀ ~15 µM) .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish selectivity indices .

Advanced Research Questions

Q. How do electronic and steric effects of substituents (e.g., chloro vs. methoxy groups) influence pharmacological activity?

  • Methodological Answer : Computational studies (DFT, molecular docking) reveal that electron-withdrawing groups (e.g., Cl at C2 of the phenyl ring) enhance COX-2 binding affinity by stabilizing charge-transfer interactions. In contrast, methoxy groups increase hydrophobicity, improving membrane permeability. Comparative studies of analogs (e.g., 5-bromo or 4-methoxy derivatives) show a 30–40% variation in IC₅₀ values, highlighting substituent-dependent activity .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., solvent polarity, cell line variability). To address this:

Standardize protocols (e.g., fixed DMSO concentrations ≤0.1% in cell assays).

Validate results using orthogonal assays (e.g., confirm antimicrobial activity via broth microdilution and time-kill curves).

Cross-reference with structural analogs (e.g., 4-hydroxy variants show reduced activity due to hydrogen-bonding interference) .

Q. What in silico approaches predict metabolic stability and toxicity profiles?

  • Methodological Answer :

  • ADMET Prediction : Tools like SwissADME estimate moderate bioavailability (TPSA = 70 Ų, logP = 3.2) and CYP450-mediated metabolism.
  • Toxicity Profiling : ProTox-II predicts hepatotoxicity (Probability = 0.62) linked to the chloro-substituent. Experimental validation via Ames test and micronucleus assay is recommended .

Q. How can reaction mechanisms for hexahydroquinoline formation be elucidated?

  • Methodological Answer :

  • Kinetic Studies : Monitor intermediates via in situ FTIR (e.g., imine formation at 1640 cm⁻¹).
  • Isotopic Labeling : Use ¹⁵N-ammonium acetate to track nitrogen incorporation into the quinoline ring.
  • DFT Calculations : Identify rate-limiting steps (e.g., cyclization energy barrier ~25 kcal/mol) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.